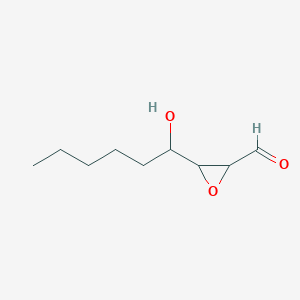
2,3-Epoxy-4-hydroxynonanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Epoxy-4-hydroxynonanal, also known as this compound, is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Formation
EHN is derived from trans-4-hydroxy-2-nonenal (HNE), a product of lipid peroxidation. The formation of EHN occurs through autoxidation or via reactions with fatty acid hydroperoxides or hydrogen peroxides. EHN is characterized as a reactive epoxy aldehyde capable of forming etheno adducts with DNA bases, which are critical for understanding its mutagenic and tumorigenic potential .
Mutagenic and Tumorigenic Potential
Research has demonstrated that EHN exhibits mutagenic properties. In assays utilizing Salmonella strains TA100 and TA104, EHN isomers induced significant levels of revertants, suggesting their capacity to cause mutations . Furthermore, bioassays conducted on CD-1 mice indicated that EHN could act as a weak tumorigen when applied topically, contributing to tumor formation in the presence of promoting agents like TPA (12-O-tetradecanoylphorbol-13-acetate) .
Table 1: Mutagenicity and Tumorigenicity Data
| Compound | Assay Type | Results |
|---|---|---|
| EHN | Salmonella Assay | 20,000 revertants/mumol (TA100) |
| 15,000 revertants/mumol (TA104) | ||
| EHN | Tumor Bioassay | 0.55 tumors/mouse; 40% tumor incidence |
| HNE | Tumor Bioassay | Not statistically significant |
Implications in Disease
The relevance of EHN extends beyond mutagenesis; it has been implicated in various pathophysiological conditions linked to oxidative stress and inflammation. Elevated levels of lipid peroxidation products like HNE and its derivatives are associated with several diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases . The ability of EHN to react with cellular components may contribute to the progression of these diseases through mechanisms such as inflammation and cellular signaling disruption.
Future Research Directions
Given the potential implications of EHN in health and disease, further research is warranted to elucidate its precise biological roles. Investigations into the structural characteristics of EHN's adducts with biomolecules could provide insights into its mutagenic mechanisms. Additionally, exploring the therapeutic targeting of lipid peroxidation pathways may offer novel strategies for disease prevention and treatment.
Eigenschaften
CAS-Nummer |
118354-84-0 |
|---|---|
Molekularformel |
C9H16O3 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
3-(1-hydroxyhexyl)oxirane-2-carbaldehyde |
InChI |
InChI=1S/C9H16O3/c1-2-3-4-5-7(11)9-8(6-10)12-9/h6-9,11H,2-5H2,1H3 |
InChI-Schlüssel |
RWEZZEBPLLEJBN-UHFFFAOYSA-N |
SMILES |
CCCCCC(C1C(O1)C=O)O |
Kanonische SMILES |
CCCCCC(C1C(O1)C=O)O |
Synonyme |
2,3-epoxy-4-hydroxynonanal 2,3-epoxy-4-hydroxynonanal, (2alpha,3beta(R*)), (+-)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















